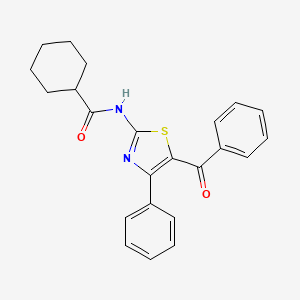

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazol-2-yl core substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups at positions 5 and 4, respectively. The cyclohexanecarboxamide moiety is linked to the thiazole ring via an amide bond. This compound is synthesized through multi-step reactions involving coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in N,N-dimethylformamide (DMF), followed by purification via preparative HPLC to achieve >95% purity .

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-23(28-21)25-22(27)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYURQPZEHMEXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzoyl and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring or the benzoyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for drug development.

Medicine: Research into its pharmacological effects could lead to new therapeutic agents for treating various diseases.

Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related carboxamides and thiazole derivatives to highlight differences in substituents, synthesis, and biological activities. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide with Analogous Compounds

Structural and Functional Differences

- Thiourea Derivatives (H2L1–H2L9): These compounds feature a thiourea (-NHC(=S)NH-) group instead of a thiazole ring. The presence of sulfur and nitrogen donors enables metal chelation, making them suitable for applications in metal separation and catalysis . In contrast, the target compound’s thiazole ring may enhance aromatic interactions and metabolic stability.

- COX/LOX Inhibitors (6a/6b): Simpler thiazole derivatives with acetamide or phenol groups exhibit selective COX-2 inhibition, likely due to hydrophobic interactions with the enzyme’s active site . The target compound’s bulkier benzoyl and cyclohexane groups may alter binding kinetics or selectivity.

- Antiparasitic Thiazoles : The 5-nitro and trifluoromethyl groups in the antiparasitic compound () facilitate hydrogen bonding and electron-withdrawing effects, critical for targeting parasitic enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) . The absence of these groups in the target compound suggests different mechanistic pathways.

- Anticancer Thiazole-Morpholine Hybrids : Morpholine and imidazole substituents in improve solubility and bioavailability compared to the cyclohexanecarboxamide group, which may increase lipophilicity and membrane permeability .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure includes:

- A thiazole ring substituted with a benzoyl and phenyl group.

- A cyclohexanecarboxamide moiety that enhances its biological activity.

This unique combination of functional groups contributes to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as kinesins that play a role in mitotic spindle formation.

- Receptor Modulation : It may interact with cellular receptors, leading to altered signaling pathways that affect cell survival and apoptosis.

- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial and fungal strains, suggesting a broad-spectrum antimicrobial property.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of cancer cell lines through:

- Induction of apoptosis in cancer cells.

- Disruption of the mitotic process leading to cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Study B | A549 (Lung Cancer) | 10 | Mitotic disruption |

| Study C | HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- In Vivo Studies : An investigation into the pharmacokinetics and therapeutic efficacy was conducted using murine models. The compound demonstrated a half-life of approximately 215 minutes in plasma, indicating suitable stability for therapeutic use .

- High-throughput Screening : A study utilizing high-throughput screening identified this compound as a potent inhibitor of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells . This finding is crucial as it provides insights into its potential application in targeting cancer cell survival mechanisms.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation of thiazole precursors and subsequent amide coupling. Critical factors include:

- Catalyst selection : Use of phosphorus pentasulfide or chloroacetyl chloride for thiazole ring formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency .

- Temperature control : Reactions often require heating (50–80°C) to drive cyclization but must avoid decomposition .

- Purification : Column chromatography (e.g., 20% ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and cyclohexanecarboxamide substitution .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1635 cm⁻¹, amide N–H at ~3276 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., benzoyl vs. sulfonamide groups) to isolate bioactive moieties .

- Dose-response assays : Use standardized protocols (e.g., NCI-60 screening) to validate anticancer activity across cell lines .

- Crystallographic analysis : Resolve structural ambiguities (e.g., tautomerism) via SHELX-refined X-ray structures .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?

- Methodological Answer :

- Target identification : Use pull-down assays with biotinylated analogs to isolate interacting proteins .

- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .

- Molecular docking : Model interactions using software like AutoDock Vina, leveraging crystallographic data (e.g., PDB IDs) .

Q. How does this compound compare to structurally related thiazole derivatives in terms of physicochemical properties?

- Methodological Answer :

- LogP analysis : Measure partitioning (e.g., octanol/water) to assess hydrophobicity vs. analogs like N-(5-ethyl-4-phenyl-thiazol-2-yl)acetamide (LogP ~2.8) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 220–250°C) compared to sulfonamide-containing derivatives .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization challenges : Poor solubility in common solvents and propensity for twinning.

- Solutions :

- Use mixed solvents (e.g., DMSO/ethanol) for slow vapor diffusion .

- Employ SIR97 or SHELXD for ab initio phasing of low-resolution data .

- Refine structures with SHELXL to model disorder in the cyclohexane ring .

Q. What methodologies ensure reproducibility in pharmacological assays for this compound?

- Methodological Answer :

- Standardized protocols : Adhere to NIH/NCI guidelines for cytotoxicity assays (e.g., 72-hour incubation, SRB staining) .

- Batch consistency : Use HPLC-purity ≥95% and control reaction parameters (e.g., stoichiometry, reaction time) .

- Interlab validation : Share characterized samples with collaborating labs for cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.